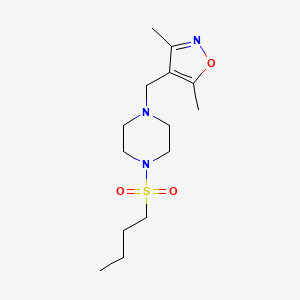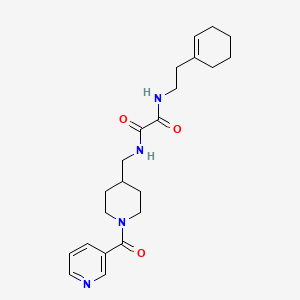![molecular formula C16H22N6O B2776056 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2097918-00-6](/img/structure/B2776056.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of atoms. Unfortunately, specific information about the molecular structure of the requested compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific information about the physical and chemical properties of the requested compound is not available in the literature .科学的研究の応用
Photophysical Properties and Biomedical Applications
Research on the spectral properties of dimethylamino derivatives of quinazoline has shown bright fluorescence in solution, plastic matrices, and solid state. These compounds, including derivatives similar to the compound , have demonstrated valuable properties for the development of fluorescent markers for biomedical applications due to their effective light-shifting capabilities and increased quantum yields influenced by the presence of dimethylamino groups. These properties suggest potential applications in bioimaging and diagnostics (Galunov et al., 2003).
Synthetic Methods and Chemical Reactivity
The synthesis and reactivity of compounds within the quinazoline and pyrazole families have been extensively studied. For example, the creation of 4,5-dihydropyrazolo[3,4-f]quinazolines through the reaction of dimethylamino tetrahydroquinazoline with various hydrazines showcases the versatility of these compounds in synthesizing novel chemical entities. This chemical reactivity provides a foundation for the development of new compounds with potential applications in various fields of chemistry and pharmacology (Tonkikh et al., 2003).
Antitumor and Antineoplastic Agents
Quinazoline derivatives have been investigated for their potential as antitumor and antineoplastic agents. The synthesis of N10-propargylquinazoline antifolates with various substituents at C2 demonstrated significant inhibition of thymidylate synthase, a key enzyme in DNA synthesis. These compounds, including those with dimethylamino groups, were tested for their cytotoxicity against cancer cell lines, showing the promise of quinazoline derivatives in cancer therapy (Marsham et al., 1989).
Antibacterial Activity
The synthesis and in vitro evaluation of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives have shown good antibacterial activity against various bacterial strains. This highlights the potential of quinazoline derivatives, especially those modified with dimethylamino and morpholino groups, in the development of new antibacterial agents (Selvakumar & Elango, 2017).
Safety and Hazards
特性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-10-7-14(22(4)20-10)15(23)18-12-5-6-13-11(8-12)9-17-16(19-13)21(2)3/h7,9,12H,5-6,8H2,1-4H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXHXWOLBFBVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775976.png)
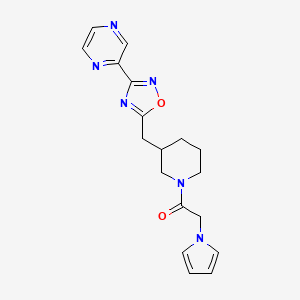
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2775984.png)

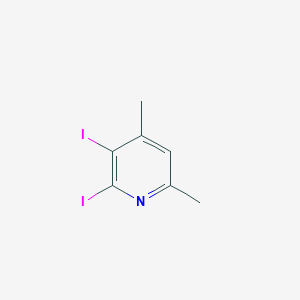
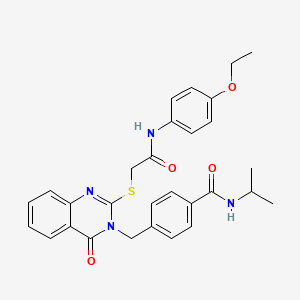

![N-isobutyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2775991.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2775993.png)
![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2775994.png)
